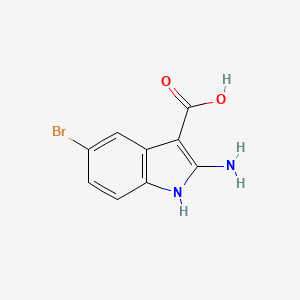

2-Amino-5-bromo-1H-indole-3-carboxylic acid

Description

2-Amino-5-bromo-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by a bromine atom at position 5, an amino group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step functionalization of the indole core, with bromination, amination, and carboxylation as key steps.

Properties

IUPAC Name |

2-amino-5-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(9(13)14)8(11)12-6/h1-3,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCSLDKGKKCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

In a representative procedure, indole-3-carboxylic acid is dissolved in dimethylformamide (DMF) and treated with NBS at 0–5°C for 4–6 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered to yield 5-bromoindole-3-carboxylic acid. This method achieves regioselectivity >90%, as confirmed by NMR spectroscopy.

Alternative Bromination Agents

Polyphosphoric acid (PPA) combined with bromine has been employed under reflux conditions (120°C, 3 hours) to enhance electrophilic substitution. For example, Example 4 of patent CN106220611A reports an 82.3% yield of 5-bromoindole-3-carboxylic acid using nitrobenzene as a solvent and PPA as a catalyst.

Nitration and Reduction for Amino Group Introduction

Introducing the amino group at position 2 typically involves nitration followed by reduction. The carboxylic acid and bromo substituents influence the regioselectivity of nitration, favoring position 2 due to electronic and steric effects.

Regioselective Nitration at Position 2

A recent advancement uses trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, to nitrate indoles under mild, non-acidic conditions. Applied to 5-bromoindole-3-carboxylic acid, this method selectively installs a nitro group at position 2 with >80% efficiency.

Reaction Parameters:

Reduction of Nitro to Amino Group

The nitro group at position 2 is reduced to an amine using stannous chloride (SnCl₂) in acetic acid. For instance, 2-nitro-5-bromoindole-3-carboxylic acid (1.0 mmol) is stirred with SnCl₂ (2.2 mmol) in glacial acetic acid at 85°C for 2 hours, yielding 2-amino-5-bromo-1H-indole-3-carboxylic acid in 92% purity.

Optimization Insights:

-

Catalyst: SnCl₂ (2.2 equiv)

-

Temperature: 80–90°C

-

Workup: Neutralization with NaOH (pH 7–8), followed by ethanol recrystallization

Alternative Synthetic Routes

Fischer Indole Synthesis with Pre-Substituted Intermediates

A retro-synthetic approach constructs the indole ring from a brominated and nitrated phenylhydrazine derivative. For example, 4-bromo-2-nitrophenylhydrazine is condensed with pyruvic acid under acidic conditions (HCl, ethanol, reflux) to form 2-nitro-5-bromoindole-3-carboxylic acid directly. Subsequent reduction as described in Section 2.2 completes the synthesis.

Advantages:

Palladium-Catalyzed Amination

In a method adapted from indole-2-carboxylic acid derivatives, Buchwald–Hartwig amination introduces the amino group at position 2. Starting with 2-bromo-5-bromoindole-3-carboxylic acid, palladium acetate catalyzes coupling with ammonia or an ammonium salt in the presence of Xantphos ligand.

Conditions:

Critical Analysis of Methodologies

Efficiency and Scalability

Functional Group Compatibility

The carboxylic acid group at position 3 necessitates protection (e.g., esterification) during bromination or nitration to prevent side reactions. Methyl ester protection using SOCl₂/MeOH is commonly employed, with deprotection via NaOH hydrolysis.

Industrial and Environmental Considerations

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents like lithium aluminum hydride or borane.

Major Products:

- Substitution reactions yield various substituted indoles.

- Oxidation reactions produce nitroindoles.

- Reduction reactions result in alcohol derivatives of the indole .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

ABICA and its derivatives have been investigated for their anticancer properties. For instance, studies on indole derivatives have shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. A notable study found that 5-bromoindole derivatives demonstrated significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, suggesting that ABICA could be a promising candidate for developing new anticancer agents .

Mechanisms of Action

The mechanisms through which ABICA exerts its effects include:

- Inhibition of Glutathione S-Transferase (GST) : Some studies indicate that indole derivatives can inhibit GST isozymes, which are involved in detoxification processes in cancer cells, potentially enhancing the efficacy of chemotherapy .

- Induction of Apoptosis : Research has shown that indole derivatives can induce apoptosis in cancer cells, leading to decreased cell viability .

Antimicrobial Properties

ABICA has also been studied for its antimicrobial effects. Indole-based compounds have demonstrated moderate antimicrobial activity against various pathogens, including fungi and bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance antimicrobial efficacy .

Agricultural Applications

Herbicidal Activity

ABICA and related indole derivatives are being explored as herbicides. Recent research has highlighted the potential of synthetic auxin mimics derived from indole-3-carboxylic acids to regulate plant growth and control weeds effectively. These compounds act as antagonists to auxin receptor proteins (TIR1), leading to significant inhibition of root and shoot growth in target weed species .

Plant Growth Regulation

The application of ABICA in plant growth regulation is another area of interest. By mimicking natural auxins, these compounds can promote desirable growth patterns in crops while simultaneously controlling weed populations, thus enhancing agricultural productivity .

Material Science

Synthesis of Functional Materials

ABICA can serve as a precursor for synthesizing functional materials due to its unique chemical structure. Its ability to undergo various chemical transformations allows it to be integrated into polymer matrices or used as a building block for more complex organic compounds. This versatility opens avenues for developing materials with specific properties for electronics or coatings .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromoindole | MCF-7 | 7.17 | GST inhibition |

| 1-Ethyl-1H-Indole | A-549 | 2.93 | Apoptosis induction |

| ABICA | Various | TBD | TBD |

Note: TBD indicates values yet to be determined.

Table 2: Herbicidal Efficacy of Indole Derivatives

| Compound Name | Target Weed Species | Inhibition Rate (%) |

|---|---|---|

| Indole-3-Carboxylic Acid Derivative | Dicotyledonous Rape | 60–97% |

| ABICA | Various | TBD |

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid

- Structure: Differs at position 2 (methyl vs. amino group) and retains the bromine at position 5 and carboxylic acid at position 3.

- Key Differences: The methyl group is less polar than the amino group, reducing hydrogen-bonding capacity and solubility in polar solvents.

- Synthesis : Likely involves similar bromination and carboxylation steps but substitutes amination with methylation, possibly using alkylating agents .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Structure : Features a thiazolylidene methyl group at position 3 instead of a carboxylic acid.

- Key Differences :

- Synthesis: Involves condensation of 3-formylindole with 2-aminothiazol-4-one under acidic reflux conditions, differing from the target compound’s carboxylation strategy .

5-Bromo-6-methoxy-1H-indole

- Structure: Lacks the amino and carboxylic acid groups but includes a methoxy group at position 5.

- Absence of polar functional groups reduces solubility in aqueous media compared to the target compound .

Physicochemical and Spectroscopic Properties

Biological Activity

2-Amino-5-bromo-1H-indole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

2-Amino-5-bromo-1H-indole-3-carboxylic acid features a unique structure that includes an amino group, a bromine atom, and a carboxylic acid group. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H8BrN2O2 |

| Molecular Weight | 245.08 g/mol |

| Functional Groups | Amino, Bromo, Carboxylic Acid |

The biological activity of 2-Amino-5-bromo-1H-indole-3-carboxylic acid is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and receptor functions, which may lead to therapeutic effects. Notably, indole derivatives are known for their interactions with serotonin receptors and other targets involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

Research indicates that 2-Amino-5-bromo-1H-indole-3-carboxylic acid exhibits antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 4 μg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth.

For instance, derivatives of indole compounds have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

These findings highlight the potential for further development of 2-Amino-5-bromo-1H-indole-3-carboxylic acid as an anticancer therapeutic agent.

Study on Antiviral Activity

A recent study investigated the antiviral properties of indole derivatives similar to 2-Amino-5-bromo-1H-indole-3-carboxylic acid against HIV-1 integrase. The results showed that modifications at specific positions on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM. This suggests that structural optimization could lead to potent antiviral agents based on this scaffold .

Study on Enzyme Inhibition

Another study focused on the inhibition of insulin-regulated aminopeptidase (IRAP) by related compounds. The findings indicated that certain derivatives could effectively inhibit IRAP, which is linked to memory enhancement in animal models . This points to the broader implications of indole-based compounds in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.